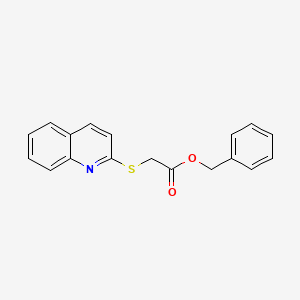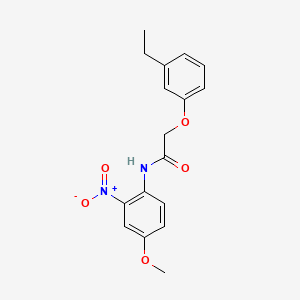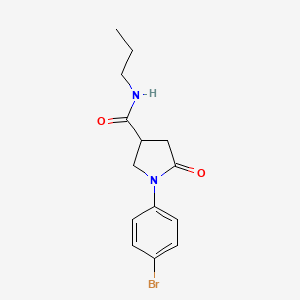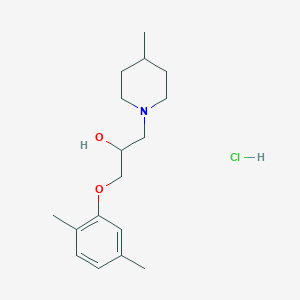![molecular formula C10H22Na3O8P3 B5213407 trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)
trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)
説明
Trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TDBMP and is a member of the family of phosphonates, which are widely used in various fields of science.
作用機序
The mechanism of action of TDBMP is based on its ability to chelate metal ions. The compound has two phosphonate groups that can bind to metal ions, forming stable complexes. TDBMP can also inhibit the growth of calcium oxalate crystals by binding to calcium ions and preventing them from forming crystals.
Biochemical and Physiological Effects:
TDBMP has been shown to have low toxicity and is not harmful to humans or animals. However, it can cause irritation to the skin and eyes if it comes into contact with them. In addition, TDBMP can affect the growth of certain bacteria and algae, making it useful in the treatment of water.
実験室実験の利点と制限
The advantages of using TDBMP in lab experiments are its high solubility in water, low toxicity, and ability to chelate metal ions. However, TDBMP can be expensive and difficult to synthesize, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of TDBMP in scientific research. One area of interest is the development of new chelating agents for the removal of heavy metals from water. TDBMP has shown promise in this area, but further research is needed to optimize its effectiveness. Another area of interest is the use of TDBMP as a fluorescent probe for the detection of metal ions in biological systems. This could lead to the development of new diagnostic tools for the detection of metal-related diseases. Finally, TDBMP could be used in the development of new drugs for the treatment of kidney stones, as it has been shown to inhibit the growth of calcium oxalate crystals.
Conclusion:
In conclusion, trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate) is a useful compound that has been widely used in scientific research. Its unique properties make it useful as a chelating agent, inhibitor of calcium oxalate crystal growth, and fluorescent probe. While there are some limitations to its use, TDBMP has shown promise in several areas of research, and further studies are needed to fully explore its potential.
科学的研究の応用
TDBMP has been widely used in scientific research due to its unique properties. It has been used as a chelating agent for the removal of heavy metals from water. TDBMP has also been used as an inhibitor of calcium oxalate crystal growth, which is a major cause of kidney stones. In addition, TDBMP has been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
trisodium;bis[[butoxy(oxido)phosphoryl]methyl]phosphinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25O8P3.3Na/c1-3-5-7-17-20(13,14)9-19(11,12)10-21(15,16)18-8-6-4-2;;;/h3-10H2,1-2H3,(H,11,12)(H,13,14)(H,15,16);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKUYWNHKXZGII-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(CP(=O)(CP(=O)([O-])OCCCC)[O-])[O-].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Na3O8P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisodium;bis[[butoxy(oxido)phosphoryl]methyl]phosphinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213329.png)
![4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5213341.png)
![1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
![N-(5-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5213361.png)


![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5213397.png)
![3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213404.png)

![3-ethyl-5-(1-methylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B5213416.png)

